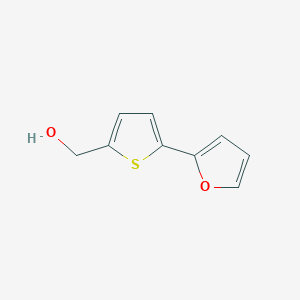

(5-Fur-2-ylthiophen-2-yl)methanol

Description

BenchChem offers high-quality (5-Fur-2-ylthiophen-2-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Fur-2-ylthiophen-2-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[5-(furan-2-yl)thiophen-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2S/c10-6-7-3-4-9(12-7)8-2-1-5-11-8/h1-5,10H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQUWBSVOCVFVGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC=C(S2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20590892 | |

| Record name | [5-(Furan-2-yl)thiophen-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868755-65-1 | |

| Record name | [5-(Furan-2-yl)thiophen-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Comprehensive Quantum Chemical Protocol for (5-Fur-2-ylthiophen-2-yl)methanol

Executive Summary & Molecular Context[1][2][3][4][5][6][7]

(5-Fur-2-ylthiophen-2-yl)methanol (henceforth FTM ) represents a critical hybrid scaffold bridging the gap between high-mobility thiophene semiconductors and biodegradable furan derivatives.[1] Unlike simple oligomers, the inclusion of the hydroxymethyl (

This guide provides a rigorous, self-validating computational protocol to characterize FTM. It moves beyond standard "black-box" calculations, addressing the specific challenges of bi-heterocyclic rotation and hydrogen-bonding conformers.[1]

Key Molecular Challenges[1]

-

Rotational Isomerism: The single bond connecting the furan and thiophene rings allows for syn (cis-like) and anti (trans-like) conformers, heavily influenced by S

O non-covalent interactions.[1] -

Hyperconjugation: The methanol group adds rotational degrees of freedom that modulate the electronic density of the thiophene ring via

hyperconjugation.[1]

Phase I: Conformational Landscape & Geometry Optimization[1]

The accuracy of any quantum chemical property (HOMO/LUMO, NMR) depends entirely on locating the Global Minimum Energy Structure (GMES). For FTM, a simple optimization is insufficient due to the rotational barrier between the rings.[1]

The Potential Energy Surface (PES) Scan

Objective: Identify all stable conformers arising from ring rotation (

Protocol:

-

Method: Relaxed Redundant Coordinate Scan.

-

Level of Theory: B3LYP/6-31G(d) (Cost-effective for scanning).[1]

-

Variables:

Insight: Expect the anti-conformer (torsion

High-Level Optimization & Frequency Analysis

Once minima are identified from the scan, re-optimize using a method that accounts for dispersion forces (critical for S

Recommended Input Block (Gaussian Format):

[1]

-

Functional (

B97X-D): Includes long-range dispersion corrections, essential for accurate inter-ring geometry compared to standard B3LYP.[1] -

Basis Set (6-311++G(d,p)): Diffuse functions (++) are mandatory to describe the lone pairs on Oxygen/Sulfur and the hydrogen bonding of the

group.[1] -

Solvation (PCM): Chloroform is chosen as it is a common solvent for organic electronic processing; gas-phase calculations often overestimate intramolecular H-bonding.[1]

Validation Criteria (Self-Consistent Check)

-

Imaginary Frequencies: Must be 0 . (1 imaginary freq = Transition State).

-

Convergence: Max Force

Hartree/Bohr.[1]

Phase II: Electronic Structure & Reactivity Descriptors[1][7]

For FTM to be useful in organic electronics, its Band Gap (

Frontier Molecular Orbitals (FMO)

The FMOs determine the optical and redox properties.[1]

-

HOMO: Located primarily on the thiophene-furan

-system (Donor character).[1][2] -

LUMO: Delocalized across the rings (Acceptor potential).[1]

Data Output Table: Electronic Parameters (Theoretical Benchmark)

| Parameter | Definition | Equation | Physical Significance |

| Ionization Potential (I) | Energy to remove | Oxidation stability (air stability).[1][2] | |

| Electron Affinity (A) | Energy to add | Electron injection efficiency.[1] | |

| Chemical Hardness ( | Resistance to charge transfer | Stability; harder molecules are less reactive.[1] | |

| Electrophilicity ( | Propensity to accept | Predicts biological activity/toxicity.[1] |

Molecular Electrostatic Potential (MEP)

The MEP map guides synthetic modification (e.g., where to attach a drug payload).[1]

-

Red Regions (Negative): Oxygen (furan/methanol) and Sulfur.[1][2] Sites for electrophilic attack.

-

Blue Regions (Positive): Hydroxyl proton.[1] Site for nucleophilic attack.[1]

Visualization: Computational Workflow

The following diagram outlines the logical flow from structure generation to property prediction, ensuring no step is skipped.

Figure 1: Step-by-step computational workflow for validating the FTM molecule geometry and properties.

Phase III: Spectroscopic Profiling (IR & NMR)[1]

Experimental validation often relies on matching calculated spectra with observed data.[1]

Vibrational Spectroscopy (IR)

Frequency calculations often overestimate wavenumbers due to anharmonicity.[1]

-

Scaling Factor: Multiply calculated frequencies by 0.967 (for

B97X-D/6-311++G**) to match experimental FTIR. -

Signature Modes:

NMR Prediction (GIAO Method)

To confirm the synthesis of FTM, predict the

-

Method: GIAO (Gauge-Independent Atomic Orbital).[1]

-

Reference: Calculate TMS (Tetramethylsilane) at the exact same level of theory and subtract its shielding from FTM's shielding.

- .[1]

Phase IV: Reactivity & Biological Logic[1]

For drug development, we assess the "Global Reactivity" to predict how FTM interacts with protein targets or polymerization initiators.[1]

Figure 2: Logical framework connecting electronic orbital energies to practical applications in materials and biology.

Fukui Functions

To determine exactly where the molecule will react:

-

(Electrophilic attack): Governing HOMO density.[1] High value at the thiophene

- (Nucleophilic attack): Governing LUMO density.[1]

References

-

Thiophene-Furan Oligomers Study: Title: Thiophene-Furan oligomers: Beyond-DFT Study of Electronic and Optical Properties. Source: ArXiv (Cornell University).[1] URL:[Link][1]

-

DFT for Heterocycles: Title: DFT for furan, thiophene, and selenophene: A first principles design.[1] Source: ResearchGate (Journal of Molecular Modeling).[1] URL:[Link][1]

-

Conformational Analysis Standards: Title: Conformational and structural stability of n and 2-propylthiols: a revisit (Standard Protocol for Thiol/Heterocycle Conformers). Source: National Institutes of Health (PMC).[1] URL:[Link]

Sources

Electronic Architecture of Furan-Thiophene Conjugates: From Molecular Orbitals to Macroscopic Function

The following technical guide details the electronic properties, synthesis, and applications of furan-thiophene conjugated systems.

Executive Summary

This guide analyzes the physicochemical divergence between furan and thiophene moieties within conjugated systems.[1][2][3][4] While thiophene has long served as the workhorse of organic electronics (e.g., P3HT, PEDOT), furan offers distinct electronic advantages—specifically reduced steric hindrance and enhanced quinoidal character—that are critical for next-generation organic field-effect transistors (OFETs) and bioisosteric drug design. This document synthesizes the electronic causality, synthesis protocols, and structure-property relationships necessary for high-precision molecular engineering.[5]

Fundamental Electronic Divergence

The substitution of a sulfur atom (thiophene) with an oxygen atom (furan) induces profound electronic shifts governed by two primary factors: electronegativity and aromaticity .

Aromaticity and Quinoidal Character

Thiophene is significantly more aromatic than furan.[2] The sulfur atom’s lower electronegativity (2.58 vs. 3.44 for oxygen) and larger covalent radius allow for more effective delocalization of the lone pair into the diene system.

-

Resonance Energy: Thiophene (~29 kcal/mol) > Furan (~16 kcal/mol).

-

Consequence: Furan’s lower aromaticity implies a ground state with higher energy and greater diene character. In conjugated polymers, this reduced aromaticity lowers the energy barrier for forming a quinoidal structure .

-

Bandgap Engineering: Since the quinoidal form typically possesses a narrower bandgap than the aromatic form, furan-containing polymers often exhibit reduced optical bandgaps compared to their thiophene analogues, facilitating broader absorption spectra for organic photovoltaics (OPVs).

Atom Size and Planarity

The van der Waals radius of oxygen (1.52 Å) is significantly smaller than that of sulfur (1.80 Å).

-

Steric Relief: In polythiophenes, steric clashes between the sulfur atom and adjacent protons (or substituents) can induce backbone twisting.

-

Planarization: Furan’s smaller size mitigates these clashes, promoting a more planar backbone conformation. Enhanced planarity increases effective conjugation length (ECL) and facilitates closer

-

Bio-Electronic Interface: Implications for Drug Development[6]

For medicinal chemists, the furan-thiophene exchange is a classic bioisosteric replacement, but the electronic implications extend beyond simple shape mimicry.

Electrostatics and Binding

-

H-Bonding: The oxygen in furan is a hard Lewis base and a capable hydrogen bond acceptor. Thiophene’s sulfur is a soft Lewis base with negligible H-bond accepting capacity. This alters the electrostatic potential surface (ESP) of the drug molecule, potentially changing binding affinity in pockets with specific donor residues.

-

Polarity: Furan derivatives are generally more polar (lower logP) than their thiophene counterparts, affecting membrane permeability and solubility.

Metabolic Electronic Activation

The electronic density distribution dictates metabolic stability.

-

Furan: The electron-rich, less aromatic ring is prone to oxidation by cytochrome P450 enzymes (e.g., CYP2E1), often forming reactive cis-enedione intermediates or furan-epoxides that can covalently bind to proteins (hepatotoxicity risk).

-

Thiophene: While also susceptible to S-oxidation, thiophene rings are generally more metabolically robust, though they can form reactive thiophene-S-oxides.

Comparative Optoelectronic Data

The following table summarizes the shift in electronic properties when transitioning from thiophene-based to furan-based systems in conjugated polymers.

| Property | Polythiophene (e.g., P3HT) | Polyfuran / Furan-Co-polymers | Mechanistic Cause |

| HOMO Level | ~ -4.9 to -5.1 eV | ~ -4.6 to -4.8 eV (Higher) | Oxygen's strong +M effect and lower aromatic stabilization raise the HOMO. |

| LUMO Level | ~ -3.0 eV | ~ -3.0 to -3.2 eV | Similar LUMO, but often slightly lower due to quinoidal contribution. |

| Bandgap ( | ~ 1.9 - 2.0 eV | ~ 1.7 - 1.8 eV (Lower) | Reduced aromaticity stabilizes the quinoidal resonance form. |

| Linearity | Twisted backbone | High Planarity | Reduced steric hindrance of the Oxygen atom. |

| Solubility | High (with alkyl chains) | Lower (tendency to aggregate) | Stronger |

Experimental Protocol: Stille Coupling of Furan-Thiophene Oligomers

Objective: Synthesis of a defined furan-thiophene triad (Thiophene-Furan-Thiophene) to investigate electronic coupling. Rationale: Stille coupling is selected over Suzuki due to the compatibility with furan stannanes and the neutral conditions that prevent acid-catalyzed ring opening of the sensitive furan moiety.

Reagents

-

2,5-Bis(tributylstannyl)furan (Nucleophile)

-

2-Bromothiophene (Electrophile, 2.2 equivalents)

-

Pd(PPh

) -

Toluene (Solvent, anhydrous)

Step-by-Step Methodology

-

Inert Environment Setup:

-

Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Cycle vacuum/argon three times to ensure an oxygen-free environment (Oxygen poisons the Pd(0) catalyst).

-

-

Reactant Solubilization:

-

Add 2,5-bis(tributylstannyl)furan (1.0 eq) and 2-bromothiophene (2.2 eq) to the flask.

-

Cannulate anhydrous toluene (0.1 M concentration relative to stannane) into the flask under Argon flow.

-

-

Catalyst Injection:

-

Add Pd(PPh

)

-

-

Thermal Activation:

-

Heat the reaction mixture to reflux (110°C) for 24–48 hours.

-

Monitoring: Monitor reaction progress via TLC (Hexane/EtOAc). The disappearance of the stannane spot indicates completion.

-

-

Work-up and Purification:

-

Cool to room temperature.

-

Quench: Add 10% KF (aq) solution and stir for 30 minutes. (Crucial Step: KF precipitates toxic tributyltin byproducts as insoluble Bu

SnF, facilitating removal). -

Filter the suspension through a Celite pad to remove Palladium black and tin salts.

-

Extract with Dichloromethane (DCM), wash with brine, and dry over MgSO

.

-

-

Isolation:

-

Concentrate in vacuo.

-

Purify via column chromatography (Silica gel, Hexane) to isolate the bright yellow/orange solid (2,5-di(thiophen-2-yl)furan).

-

Visualizations

Synthesis Pathway (Stille Coupling)

This diagram illustrates the catalytic cycle and the specific assembly of the Furan-Thiophene triad.

Figure 1: Catalytic cycle for the Stille coupling synthesis of furan-thiophene oligomers.

Electronic Energy Level Alignment

Comparison of frontier molecular orbitals showing the bandgap compression in furan systems.

Figure 2: Frontier Orbital alignment demonstrating the reduced bandgap of Polyfuran compared to Polythiophene.[6]

References

- Gidron, O., et al. (2010). Oligofurans: A New Class of Fluorescent Organic Semiconductors.

- Bunz, U. H. F. (2010). Polyfurans: The Better Polythiophenes?.

- Zaluzhna, O., et al. (2012). Furan-Thiophene Copolymers: Synthesis and Electronic Properties. Journal of the American Chemical Society.

- Meazza, L., et al. (2013). Polymer Crystallinity and Transport: Furan vs Thiophene.

-

RSC Advances. (2022). Group 16 Conjugated Polymers based on Furan, Thiophene, Selenophene.[5] Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 4. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]

- 5. Group 16 conjugated polymers based on furan, thiophene, selenophene, and tellurophene - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

Crystal Structure Analysis of (5-Fur-2-ylthiophen-2-yl)methanol

A Structural Elucidation Protocol for Bi-Heterocyclic Scaffolds

Executive Summary & Structural Significance[1]

The compound (5-Fur-2-ylthiophen-2-yl)methanol (CAS: 868755-65-1) represents a critical class of bi-heterocyclic alcohols. Structurally, it consists of a furan ring coupled to a thiophene ring, with a hydroxymethyl handle.

Why this structure matters:

-

Conformational Locking: The rotation around the C-C single bond connecting the furan and thiophene rings dictates the effective conjugation length. In the solid state, these rings often adopt a planar anti or syn conformation to maximize

-orbital overlap, which is crucial for organic semiconductor applications. -

Hydrogen Bonding: The primary alcohol (-CH

OH) acts as both a hydrogen bond donor and acceptor, driving the supramolecular assembly (crystal packing) which influences solubility and melting point.

This guide provides a rigorous protocol for the synthesis, crystallization, and crystallographic analysis of this molecule, focusing on the causality between molecular geometry and bulk material properties.

Synthesis & Crystallization Protocol

To analyze the crystal structure, one must first isolate high-purity single crystals. The presence of the alcohol group makes this compound prone to forming amorphous glasses if cooled too rapidly.

2.1 Synthesis Pathway (Reductive Amination Precursor)

The most reliable route involves the reduction of the corresponding aldehyde.

-

Precursor: 5-(Furan-2-yl)thiophene-2-carbaldehyde.

-

Reagent: Sodium Borohydride (NaBH

). -

Solvent: Methanol/THF (1:1).

2.2 Crystallization Strategy (The "Self-Validating" System)

Objective: Grow single crystals suitable for Single Crystal X-Ray Diffraction (SC-XRD). Challenge: The rotational freedom of the hydroxymethyl group can lead to disorder.

| Method | Solvent System | Conditions | Causality / Rationale |

| Slow Evaporation | Dichloromethane / Hexane (1:1) | Room Temp, covered with pinhole | DCM solubilizes the aromatic core; Hexane acts as an antisolvent to drive nucleation slowly. |

| Vapor Diffusion | THF (Inner) / Pentane (Outer) | 4°C (Refrigerator) | Lower temperature reduces thermal motion, encouraging ordered lattice formation (minimizing disorder). |

| Seeding | Ethanol | Supersaturated | If oiling occurs, scratching the vessel induces nucleation sites. |

Experimental Workflow: From Powder to CIF

The following diagram outlines the critical decision nodes in the structural elucidation process.

Figure 1: End-to-end workflow for crystallographic determination, highlighting the critical quality control check at the microscopy stage.

Structural Analysis & Refinement Nuances

When solving the structure of (5-Fur-2-ylthiophen-2-yl)methanol, specific crystallographic challenges arise due to the bi-heterocyclic nature.

4.1 The "Disorder" Trap

Thiophene and Furan rings are structurally similar (5-membered rings). In the crystal lattice, the molecule may adopt two orientations where the Sulfur (Thiophene) and Oxygen (Furan) atoms swap positions.

-

Diagnosis: If thermal ellipsoids for S and O are abnormally large or non-positive definite.

-

Solution: Use a disorder model in SHELXL (e.g., PART 1 and PART 2 instructions) to split the occupancy.

4.2 Conformational Analysis (The Core Metric)

The key structural parameter is the torsion angle (

-

Planar (

or -

Twisted (

): Indicates steric hindrance or packing forces dominated by Hydrogen bonding rather than stacking.

4.3 Hydrogen Bonding Network

The methanol group (-CH

-

Donor: The Hydroxyl H atom.[1]

-

Acceptor: Can be the Hydroxyl O of a neighbor, the Furan O, or the Thiophene S.

-

Note: The S atom is a poor H-bond acceptor compared to Oxygen. Expect O-H...O chains (catemers) or dimers (centrosymmetric rings).

Advanced Visualization: Hirshfeld Surface Analysis

To validate the non-covalent interactions, Hirshfeld surface analysis (using CrystalExplorer) is mandatory. This maps the electron density boundaries.

Interpretation Guide:

-

Red Spots (d_norm): Indicate strong Hydrogen bonds (O-H...O).

-

White Regions: Van der Waals contacts (H...H).

-

Shape Index: "Red/Blue Triangles" indicate

-

Figure 2: Predicted intermolecular interaction map. The O-H...O bond is the primary "anchor," while Pi-Pi stacking aligns the aromatic planes.

References

-

Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

-

Spackman, M. A., & Jayatilaka, D. (2009). "Hirshfeld surface analysis." CrystEngComm, 11(1), 19-32. Link

-

Gao, X., et al. (2010). "The intramolecular interaction of thiophene and furan with aromatic systems." Journal of Organic Chemistry, 75(15). (Context for Furan-Thiophene conformational preferences). Link

-

Cambridge Crystallographic Data Centre (CCDC). "Mercury – Crystal Structure Visualisation." (Software standard for viewing packing). Link

Sources

Troubleshooting & Optimization

Side reactions in the Stille coupling of furan and thiophene derivatives

Topic: Side Reactions in the Stille Coupling of Furan and Thiophene Derivatives Role: Senior Application Scientist Status: Active Support Ticket

Introduction: Welcome to the Heterocycle Coupling Support Hub

Welcome. You are likely here because your Stille coupling involving furan or thiophene moieties has failed, yielding de-stannylated starting materials, homocoupled dimers, or a "frozen" reaction mixture.

Coupling electron-rich heterocycles (5-membered rings) presents a unique set of mechanistic pitfalls compared to standard aryl-aryl couplings. Furans are notoriously acid-sensitive (prone to protodestannylation), while thiophenes are potent catalyst poisons due to sulfur coordination.

This guide is structured as a Level 3 Technical Support interaction. We will diagnose your specific failure mode and provide the "Gold Standard" protocol to resolve it.

Module 1: The "Missing Stannane" Mystery (Protodestannylation)

User Complaint: "I monitored the reaction by TLC/LCMS. My stannyl-furan starting material disappeared, but instead of the coupled product, I isolated the 'naked' furan (destannylated precursor)."

Diagnosis

You have encountered Protodestannylation . Electron-rich heterocycles like furan and thiophene significantly increase the nucleophilicity of the carbon attached to the tin. Even trace amounts of acid (protons) in the solvent or generated during the reaction can cleave the C-Sn bond before the palladium catalyst can engage it.

The Mechanism:

The

Troubleshooting Protocol

| Variable | Recommendation | Scientific Rationale |

| Solvent | Switch to DMF or NMP (anhydrous) | Polar aprotic solvents buffer protons better than THF or Dioxane. |

| Additive | Add CsF (2.0 equiv) or DIPEA | Fluoride activates the stannane (hypervalent silicate formation) and acts as a base; DIPEA scavenges stray protons. |

| Stannane | Use Trimethylstannane (-SnMe3) | Although more toxic, -SnMe3 is less bulky than -SnBu3, accelerating the desired transmetallation over the side reaction. |

Module 2: The "Frozen Reaction" (Catalyst Poisoning)

User Complaint: "My reaction involving a thiophene derivative stalled after 10% conversion. Adding more catalyst didn't help."

Diagnosis

You are experiencing Sulfur Poisoning or "The Thiophene Trap." Thiophenes are soft Lewis bases. The sulfur atom can coordinate strongly to the Pd(II) intermediate, displacing the phosphine ligands or preventing the coordination of the stannane required for transmetallation. This creates a "resting state" sink that removes active catalyst from the cycle.

The Solution: The "Copper Effect"

This is the most critical optimization for thiophene coupling. As established by Farina , the addition of Cu(I) salts accelerates the reaction by orders of magnitude.

Why it works:

-

Phosphine Scavenging: Cu(I) binds free phosphine ligands released during the catalytic cycle. This shifts the equilibrium toward the active, coordinatively unsaturated Pd species (

), facilitating the rate-determining transmetallation step. -

Transmetallation Assistance: In some cases, Sn transmetallates to Cu first (forming a transient organocuprate), which then transfers the organic group to Pd.

Corrective Action:

-

Add CuI (10–20 mol%) as a co-catalyst.

-

Switch Ligand: Use Triphenylarsine (AsPh3) instead of Triphenylphosphine (PPh3). Arsenic ligands bind Pd more weakly, facilitating the displacement required for transmetallation and reducing the impact of sulfur poisoning.

Module 3: Ligand Scrambling (The "Wrong Product")

User Complaint: "I isolated a product where a phenyl group was coupled to my halide instead of the furan/thiophene."

Diagnosis

Aryl-Aryl Exchange (Ligand Scrambling). This occurs when the phosphine ligand (e.g., PPh3) undergoes oxidative addition or metallation, transferring one of its phenyl rings to the palladium center. This is common when the transmetallation of the stannane is sluggish (as with bulky thiophenes), giving the catalyst time to decompose the ligand.

Troubleshooting Protocol

-

Avoid: Pd(PPh3)4 if the reaction is slow.

-

Use: Pd(tBu3P)2 or Pd(dppf)Cl2 .

-

Rationale: Tri-alkyl phosphines (like t-Butyl) do not have aryl groups to transfer. Bidentate ligands (dppf) are rigidly chelated, preventing the "unraveling" necessary for aryl transfer.

Visualizing the Failure Modes

The following diagram maps the Stille Catalytic Cycle against the specific "Off-Ramps" (Side Reactions) discussed above.

Caption: The Stille Catalytic Cycle illustrating critical "off-ramps" where side reactions occur due to substrate sensitivity or catalyst deactivation.

Standard Operating Procedure (SOP): The "Farina" Protocol

This protocol is designed to eliminate 90% of furan/thiophene coupling errors by integrating the "Copper Effect" and scavenging protocols.

Reagents:

-

Catalyst: Pd2(dba)3 (2 mol%) + AsPh3 (8 mol%) OR Pd(PPh3)4 (5 mol%).

-

Additive: CuI (10 mol%) — Essential for Thiophenes.

-

Solvent: Anhydrous DMF or NMP (Degassed).

-

Base/Scavenger: CsF (2.0 equiv).

Step-by-Step Workflow:

-

The "Schlenk" Prep (Critical):

-

Flame-dry a Schlenk flask or microwave vial under vacuum. Backfill with Argon (x3).

-

Why: Oxygen promotes homocoupling; moisture promotes protodestannylation.

-

-

Solvent Degassing:

-

Sparge the solvent with Argon for 15 minutes or use the Freeze-Pump-Thaw method.

-

Note: Simply using "anhydrous" solvent from a bottle is often insufficient for sensitive Stille couplings.

-

-

Reagent Mixing:

-

Add Halide (1.0 equiv), Stannane (1.1 equiv), CuI (0.1 equiv), and CsF (2.0 equiv) to the flask.

-

Add Catalyst last (in a glovebox if possible, or under positive Argon flow).

-

-

Reaction:

-

Heat to 60–80°C .

-

Checkpoint: If the reaction turns black immediately (Pd precipitation), your ligands are stripping off. Lower temperature or increase ligand loading (AsPh3).

-

-

Workup (Tin Removal):

-

Wash the organic layer with 10% KF (aq) .

-

Why: This converts soluble organotin halides into insoluble polymeric tin fluorides, which can be filtered off, preventing contamination of your product.

-

Troubleshooting Decision Tree

Use this logic flow to determine your next experiment.

Caption: Logic flow for diagnosing Stille coupling failures based on crude reaction analysis.

References

-

Farina, V., & Krishnamurthy, V. (1997).[1] The Stille Reaction. Organic Reactions. Link[1]

-

Espinet, P., & Echavarren, A. M. (2004).[2] The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition. Link

-

Farina, V. (2004). High-Turnover Palladium Catalysts in Cross-Coupling and Heck Chemistry. Advanced Synthesis & Catalysis. Link

-

Cordovilla, C., et al. (2015). The Stille Reaction, 38 Years Later. ACS Catalysis. Link

-

Liebeskind, L. S., & Srogl, J. (2000). Thiol Ester−Boronic Acid Cross-Coupling. Journal of the American Chemical Society.[3][4] (Foundational work on Cu-mediated cross-coupling mechanisms relevant to the "Copper Effect").[2] Link

Sources

Technical Support Center: Purification of Polar Furan-Thiophene Compounds

Welcome to the technical support center for the purification of polar furan-thiophene compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these valuable but often tricky molecules. The inherent polarity of functionalized furan and thiophene rings, coupled with their potential for instability, necessitates a nuanced approach to purification.

This document moves beyond generic protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in the principles of chromatography and organic chemistry.

Troubleshooting Guide: Common Purification Problems

This section addresses specific issues encountered during the chromatographic purification of polar furan-thiophene compounds. Each problem is broken down by potential causes and actionable solutions.

Problem 1: Poor Separation or Co-elution of Compound of Interest and Impurities

This is one of the most frequent challenges, leading to impure final products and difficulties in characterization.

Potential Causes:

-

Inappropriate Solvent System: The polarity of the mobile phase may not be optimal to differentiate between your target compound and closely related impurities.[1]

-

Incorrect Stationary Phase: Standard silica gel might not provide the necessary selectivity for your specific compound.

-

Column Overloading: Exceeding the column's capacity can lead to broad peaks that merge.[1]

Solutions & Scientific Rationale:

-

Systematic Solvent Screening (TLC): Before committing to a column, perform a thorough solvent screen using Thin Layer Chromatography (TLC).[1]

-

Rationale: TLC is a rapid and inexpensive way to visualize the separation of your mixture in various solvent systems. Aim for a retention factor (Rf) of 0.2-0.4 for your target compound to ensure good separation on a column.

-

Protocol:

-

Prepare several TLC chambers with different solvent systems. Start with a standard non-polar/polar mixture (e.g., Hexane/Ethyl Acetate) and try systems with different selectivities (e.g., Dichloromethane/Methanol).[1]

-

Spot your crude reaction mixture on separate TLC plates.

-

Develop the plates in the prepared chambers.

-

Visualize the spots under UV light and/or with a chemical stain. The solvent system that shows the greatest distance between your product spot and impurity spots is the most promising for column chromatography.

-

-

-

Consider Alternative Chromatography Modes: If normal-phase chromatography on silica is failing, your compound's polarity may demand a different approach.

Chromatography Mode Stationary Phase Mobile Phase Best For... Normal-Phase (NP) Polar (e.g., Silica, Alumina) Non-polar Moderately polar compounds that are soluble in organic solvents.[2][3] Reversed-Phase (RP) Non-polar (e.g., C18) Polar (e.g., Water/Acetonitrile) Highly polar compounds that do not retain on NP columns.[4] HILIC Polar (e.g., Silica, Diol, Amine) High organic content with a small amount of aqueous solvent Very polar, hydrophilic compounds that elute too quickly in RP mode.[4][5][6] -

Dry Loading: If your compound has poor solubility in the initial, non-polar mobile phase, it can cause band broadening at the start of the column.

-

Rationale: Dry loading ensures that the compound is introduced to the column in a concentrated band, leading to sharper peaks and better separation.[7]

-

Protocol:

-

Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM or acetone).

-

Add a small amount of silica gel (or the stationary phase you are using) to the solution.

-

Evaporate the solvent completely under reduced pressure until you have a free-flowing powder.

-

Carefully add this powder to the top of your packed column.

-

-

Problem 2: Compound Streaking or Tailing on the Column

Peak tailing can obscure smaller impurities and lead to cross-contamination of fractions.

Potential Causes:

-

Strong Interaction with Acidic Silica: The lone pair of electrons on the sulfur atom of the thiophene ring or oxygen on the furan ring, as well as polar functional groups, can interact strongly with the acidic silanol groups (Si-OH) on the surface of silica gel.[8]

-

Ionization of Acidic/Basic Functional Groups: If your compound has acidic or basic moieties, it can exist in both ionized and neutral forms, which travel at different rates down the column.

Solutions & Scientific Rationale:

-

Use of Mobile Phase Modifiers: Adding a small amount of a modifier to your eluent can significantly improve peak shape.

-

Rationale: Modifiers work by competing for the active sites on the stationary phase or by suppressing the ionization of the analyte.

-

For Basic Compounds: Add 0.1-1% triethylamine (TEA) or ammonia in methanol to the mobile phase.[1] This neutralizes the acidic silanol groups, preventing strong adsorption of your basic compound.

-

For Acidic Compounds: Add 0.1-1% acetic acid or formic acid. This ensures your acidic compound remains in its protonated, less polar form, leading to more consistent interactions with the stationary phase.[9]

-

-

Switch to a Deactivated or Different Stationary Phase:

-

Neutral Alumina: Alumina is a good alternative to silica and is available in acidic, neutral, and basic forms. For many heterocyclic compounds, neutral alumina provides good separation without the strong acidic interactions.[1]

-

Bonded Phases: Cyano (CN) or Diol columns offer different polarities and are less acidic than bare silica, which can be beneficial for sensitive compounds.[10]

-

Problem 3: Low or No Recovery of the Compound from the Column

It can be disheartening to find that your valuable compound has disappeared during the purification process.

Potential Causes:

-

Irreversible Adsorption: The compound is too polar and has bound irreversibly to the stationary phase.[1]

-

On-Column Decomposition: The acidic nature of silica gel can catalyze the degradation of sensitive furan-thiophene compounds.[1] Thiophene rings, for instance, can be susceptible to oxidation.[11]

Solutions & Scientific Rationale:

-

Test Compound Stability on TLC: Before running a column, assess the stability of your compound on the stationary phase.

-

Protocol:

-

Spot your compound on a TLC plate.

-

Let the plate sit on the benchtop for an hour.

-

Develop the plate as usual.

-

If you see new spots or significant streaking that wasn't present initially, your compound is likely degrading on the silica.[1]

-

-

-

Switch to a More Inert Purification Method:

-

Reversed-Phase Chromatography (RP-HPLC): This is often the go-to method for very polar compounds. The non-polar stationary phase (like C18) is much less likely to cause degradation.[4]

-

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for compounds that are too polar for normal-phase but not well-retained in reversed-phase.[4][5][12] It uses a polar stationary phase with a mobile phase rich in an organic solvent like acetonitrile and a small amount of water.[5][6]

-

-

Gradient Elution: If your compound is simply sticking to the column due to high polarity, a gradient elution can be effective. Start with a low-polarity mobile phase and gradually increase the polarity to elute your compound.[1]

Workflow for Selecting a Purification Strategy

The following diagram outlines a decision-making process for choosing the most appropriate purification strategy for your polar furan-thiophene compound.

Caption: Decision tree for purification strategy selection.

Frequently Asked Questions (FAQs)

Q1: My polar furan-thiophene compound is not soluble in typical normal-phase solvents like hexane. How can I perform flash chromatography?

A: This is a classic challenge. As mentioned in the troubleshooting section, "dry loading" is the preferred method here.[7] By adsorbing your compound onto silica gel from a more soluble solvent (like DCM) and then evaporating, you can introduce it to the column in a solid form, bypassing the initial solubility issues with the eluent.

Q2: What is HILIC, and when should I use it for furan-thiophene compounds?

A: HILIC stands for Hydrophilic Interaction Liquid Chromatography. It's a mode of separation that uses a polar stationary phase (like silica) but with a mobile phase typically used in reversed-phase (high organic, low aqueous).[5][6] You should consider HILIC when your compound is:

-

Too polar for normal-phase: It remains at the baseline even with highly polar mobile phases like 100% ethyl acetate or methanol/DCM mixtures.[5][13]

-

Poorly retained in reversed-phase: It elutes in the void volume (with the solvent front) on a C18 column because it's too hydrophilic to interact with the non-polar stationary phase.[5][12]

Q3: Can I use a gradient elution in flash chromatography for my polar compound?

A: Absolutely. A gradient elution is often necessary for polar compounds that are strongly retained by the stationary phase.[1] Start with a less polar solvent system to elute non-polar impurities, then gradually increase the proportion of the polar solvent to elute your compound of interest. This can result in sharper peaks and a more efficient purification compared to running the entire column in a single, highly polar isocratic mobile phase.

Q4: I see peak splitting in my chromatogram. What could be the cause?

A: Peak splitting can arise from several factors:

-

Column Channeling: The column may be poorly packed, creating channels where the solvent and sample flow faster. This can be resolved by carefully repacking the column.

-

Co-elution of Isomers: If your compound has isomers (e.g., regioisomers, diastereomers) that are very close in polarity, they may appear as a split or shouldered peak. Changing the solvent system or stationary phase might be necessary to resolve them.

-

On-Column Tautomerization: Some heterocyclic compounds can exist as tautomers that interconvert on the column, leading to distorted or multiple peaks. Adjusting the mobile phase pH with an acidic or basic modifier can often lock the compound in a single form.[9]

Q5: How do I choose between a silica, amino, or diol column for HILIC?

A: The choice depends on the specific properties of your analyte.

-

Silica: A good starting point for neutral or acidic polar compounds.

-

Amino: Excellent for separating polar compounds like sugars or very acidic compounds. It can also provide unique selectivity for other polar molecules.

-

Diol: Less retentive than silica and offers different selectivity. It can be a good choice for a wide range of polar compounds and is often less prone to the strong, irreversible adsorption seen with silica.[13]

Experimental Protocols

Protocol: Method Development for Reversed-Phase HPLC Purification

This protocol outlines a systematic approach to developing a purification method for a highly polar furan-thiophene compound using RP-HPLC.

1. Initial Screening:

-

Column: Use a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Run a fast "scouting" gradient from 5% B to 95% B over 10 minutes.

-

Rationale: This initial run will tell you if your compound has any retention on the C18 phase and at approximately what percentage of organic solvent it elutes. Formic acid is used to ensure acidic compounds are protonated and to improve peak shape and MS compatibility.[14]

2. Method Optimization:

-

Adjusting the Gradient: Based on the scouting run, create a shallower gradient around the elution point of your compound. For example, if your compound eluted at 40% B, you might run a gradient from 25% to 55% B over 20 minutes. This will improve the resolution between your compound and any nearby impurities.[15]

-

pH Modification: If peak shape is poor, especially for basic compounds, consider using a different mobile phase additive. A buffer, such as 10 mM ammonium acetate or ammonium formate, can be used to control the pH.[16][17] Ensure the pH is at least 1-2 units away from your compound's pKa for stable retention.[17]

-

Organic Modifier: If co-elution persists, try switching the organic solvent from acetonitrile to methanol. Methanol has different solvent properties and can alter the selectivity of the separation.

3. Scale-Up to Preparative Chromatography:

-

Once an optimized analytical method is developed, it can be scaled up to a larger preparative column for bulk purification. The flow rate and injection volume are increased proportionally to the column's dimensions.

References

-

Why HILIC is what your polar compounds need for purification. Buchi.com. [Link]

-

Struggling with Polar Analytes? Meet HILIC: The "Reversed Reversed-Phase" Solution. YouTube. [Link]

-

For highly polar compound, how to do the purification? ResearchGate. [Link]

-

Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. PubMed. [Link]

-

Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters. IRIS UniGe. [Link]

-

HPLC Troubleshooting Guide. Chromedia. [Link]

-

The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. [Link]

-

Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. CABI Digital Library. [Link]

-

HPLC-UV Method Development for Highly Polar Impurities. Resolian. [Link]

-

Synthesis and Chiral Separation of Some 4-thioflavones. ResearchGate. [Link]

-

Normal Phase HPLC Columns. Phenomenex. [Link]

-

Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

-

Suzuki purification problem. Reddit. [Link]

-

HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. [Link]

-

HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. YMC. [Link]

-

Retention and Selectivity of Aromatic Hydrocarbons with Polar Groups in Ternary Reversed-Phase–HPLC Systems with Tetrahydrofuran as Modifier. LCGC International. [Link]

-

Chromatography: Solvent Systems For Flash Column. University of Rochester, Department of Chemistry. [Link]

-

Thiophene. Wikipedia. [Link]

-

What can I use to purify polar reaction mixtures? Biotage. [Link]

-

Synthesis of Polyfuran and Thiophene-Furan Alternating Copolymers Using Catalyst-Transfer Polycondensation. University of Illinois Urbana-Champaign. [Link]

-

Column chromatography & TLC on highly polar compounds? Reddit. [Link]

-

HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

-

Purification: Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]

-

HILIC Purification Strategies for Flash Chromatography. Teledyne Labs. [Link]

-

BA Method Development: Polar Compounds. BioPharma Services. [Link]

-

Reverse-Phase Chromatography: Columns & Mobile Phases Guide. Chiral Technologies. [Link]

-

Advanced Polymer Chromatography Reverse Phase Method for Polymer Additives Using Tetrahydrofuran and Evaporative Light Scattering Detection in Under Three Minutes per Sample. Waters Corporation. [Link]

-

How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. [Link]

-

Liquid Chromatography Problem Solving and Troubleshooting. Journal of Chromatographic Science. [Link]

-

Oxidative desulfurization of thiophene on TiO2/ZSM-12 zeolite. ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Normal Phase HPLC Columns | Phenomenex [phenomenex.com]

- 3. biopharmaservices.com [biopharmaservices.com]

- 4. waters.com [waters.com]

- 5. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]

- 6. biotage.com [biotage.com]

- 7. reddit.com [reddit.com]

- 8. reddit.com [reddit.com]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. Thiophene - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. teledynelabs.com [teledynelabs.com]

- 14. chiraltech.com [chiraltech.com]

- 15. resolian.com [resolian.com]

- 16. researchgate.net [researchgate.net]

- 17. Developing HPLC Methods [sigmaaldrich.com]

Improving the stability of furan-thiophene based organic electronic devices

Status: Active | Version: 2.4 | Lead Scientist: Dr. A. Vance

Introduction: The "High-Reward, High-Risk" of Furan

Welcome to the technical support center for furan-thiophene based organic semiconductors. You are likely here because you recognize the potential of furan: it offers better solubility, tighter

However, you are also likely facing its primary drawback: Stability .

Furan has a lower resonance energy (~16 kcal/mol) compared to thiophene (~29 kcal/mol). This makes the furan ring significantly more reactive and susceptible to oxidative degradation, particularly by singlet oxygen (

This guide moves beyond basic "keep it in the dark" advice. We provide root-cause analysis and self-validating protocols to stabilize your devices from synthesis to operation.

Module 1: Chemical Stability & Photo-Oxidation

Symptom: Material turns insoluble or darkens rapidly in solution; device current drops irreversibly after light exposure.

The Mechanism: Why is Furan Dying?

The primary enemy of furan-thiophene copolymers is Singlet Oxygen (

Visualization: The Oxidative Cascade

Figure 1: The pathway of singlet oxygen generation and subsequent attack on the furan backbone.

FAQ & Troubleshooting Protocols

Q: My polymer degrades even in the dark. Why? A: Check your solvent purity. Pre-existing peroxides in ethers (like THF) or chlorinated solvents can initiate degradation without light.

-

Protocol: Always use anhydrous, inhibitor-free solvents. Pass solvents through activated alumina columns immediately before use.

Q: How do I validate if my encapsulation is working? A: Use the "Optical Bleaching Test" as a control.

-

Prepare: Spin-coat your furan-thiophene film on glass.

-

Encapsulate: Apply your barrier (e.g., CYTOP, ALD Al2O3) to half the slide.

-

Expose: Irradiate with a solar simulator (AM1.5G) for 1 hour.

-

Measure: Take UV-Vis absorption spectra.

-

Pass: The encapsulated side retains >95% of its original optical density (OD).

-

Fail: A blue-shift or loss of OD indicates oxygen ingress.

-

Module 2: Morphological Stability & Processing

Symptom: Low mobility (

The Physics: Packing vs. Disorder

Furan's smaller size allows for closer packing (d-spacing < 3.6 Å), but this makes the morphology highly sensitive to processing. Rapid solvent evaporation freezes the chains in a disordered state, creating "morphological traps."

Protocol: Solvent Vapor Annealing (SVA)

Thermal annealing often oxidizes furan. SVA is the preferred method to improve crystallinity without thermal stress.

Step-by-Step SVA Workflow:

-

Chamber Prep: Place a small reservoir of a "good" solvent (e.g., chloroform) and a "bad" solvent (e.g., methanol) in a closed petri dish.

-

Exposure: Place your spin-coated film (dry) into the chamber.

-

Timing: Expose for 30–60 seconds. The solvent vapor plasticizes the film, allowing chains to reorganize into thermodynamically stable crystals.

-

Quenching: Rapidly remove the film to "lock in" the structure.

-

Validation: Measure the surface roughness via AFM. Target RMS roughness < 2nm.

Data Comparison: Annealing Methods

| Parameter | Thermal Annealing (150°C) | Solvent Vapor Annealing (SVA) |

| Crystallinity | High | Very High |

| Oxidation Risk | High (unless in N2 glovebox) | Low (Room Temp process) |

| Mobility ( | Baseline | +20–50% Improvement |

| Film Uniformity | Risk of cracking | Smooth, continuous films |

Module 3: Operational Stability (Device Physics)

Symptom: Threshold voltage (

The Cause: Interface Trapping

Furan-thiophene devices are prone to Bias Stress Effect . When a gate voltage is applied, charges are trapped at the semiconductor-dielectric interface or in grain boundaries. This screens the gate field, requiring a higher voltage to turn the device on (shifting

Solution: Interface Engineering (SAMs)

You must passivate the dielectric surface (usually SiO2) to remove hydroxyl (-OH) traps.

Troubleshooting Flowchart

Figure 2: Diagnostic logic for identifying the root cause of device instability.

Protocol: OTS-18 Self-Assembled Monolayer (SAM)

-

Clean: Piranha clean SiO2 wafers (Caution: Corrosive).

-

Solution: Prepare a 3mM solution of Octadecyltrichlorosilane (OTS-18) in anhydrous Toluene.

-

Immersion: Submerge wafers for 20 minutes (strictly timed).

-

Rinse: Rinse with fresh Toluene, then Isopropanol.

-

Bake: Bake at 120°C for 20 mins to crosslink the monolayer.

-

Validation: Water contact angle should be >100°. If <90°, the SAM is incomplete.

References

-

Gidron, O., et al. (2010). "Furan-containing conjugated materials: a new look at an old problem." Chemical Communications.

-

Bunz, U. H. F. (2010). "The Stability of Furan-Containing Conjugated Polymers." Angewandte Chemie International Edition.

-

Sirringhaus, H. (2014). "Reliability of Organic Field-Effect Transistors." Advanced Materials.

-

Zheng, B., et al. (2021).[1][2] "Recent Advances of Furan and Its Derivatives Based Semiconductor Materials for Organic Photovoltaics." Small Methods.

-

Nielsen, C. B., et al. (2013). "Efficient Tricyclic Furan-Containing Polymer Solar Cells." Journal of the American Chemical Society.

Sources

Technical Support Center: Cross-Coupling Reactions of Bromothiophenes

A Specialist's Guide to Preventing Debromination

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address a critical challenge in synthetic chemistry: the unwanted debromination of bromothiophenes during cross-coupling reactions. As your Senior Application Scientist, I will guide you through the mechanistic underpinnings of this common side reaction and provide field-proven strategies to ensure the desired C-C or C-N bond formation.

Troubleshooting Guide & FAQs

This guide is structured in a question-and-answer format to directly address the specific issues you may encounter in the lab.

Issue 1: Significant Debromination Observed Alongside Desired Product

Q1: I'm running a Suzuki-Miyaura coupling with a bromothiophene, and while I see some of my desired product, a significant portion of my starting material is being converted to a simple thiophene (debromination). What is the primary cause of this?

A1: Debromination, or hydrodehalogenation, is a frequent side reaction in palladium-catalyzed cross-coupling.[1] It arises when the organopalladium intermediate, formed after the oxidative addition of the bromothiophene to the Pd(0) catalyst, is intercepted by a proton source before it can undergo transmetalation with the coupling partner.[1][2] The C-Br bond on the thiophene ring is activated towards both the desired coupling and this undesired protonolysis.[1]

The formation of a palladium-hydride species is often implicated in this undesired reaction.[3] This reactive species can be generated from various components in your reaction mixture, including the base, solvent, or even impurities like water.[3]

Q2: How does my choice of catalyst and ligand influence the extent of debromination?

A2: The selection of the palladium precursor and, more critically, the ancillary ligands, plays a pivotal role in mitigating debromination.[1][2] The ligand's electronic and steric properties directly impact the relative rates of the desired productive steps (reductive elimination) versus undesired side reactions.

-

Expertise in Action: Electron-rich and sterically bulky phosphine ligands are often your best defense against debromination. Ligands such as XPhos, SPhos, and RuPhos can accelerate the rate of reductive elimination, the step that forms your desired product, effectively outcompeting the debromination pathway.[1] Conversely, less sterically demanding or electron-poor ligands may form less stable palladium complexes that are more susceptible to side reactions.[1] N-heterocyclic carbene (NHC) ligands can also be highly effective.[4]

Q3: Can the base and solvent system be the culprit behind my debromination issues?

A3: Absolutely. The base is a double-edged sword in cross-coupling reactions. While essential for the catalytic cycle, particularly the transmetalation step in Suzuki couplings, stronger bases can exacerbate debromination.[2][4]

-

Causality Explained: Strong bases, especially in the presence of protic solvents like water or alcohols, can promote the formation of palladium-hydride species or directly facilitate protonolysis of the organopalladium intermediate.[3]

-

Practical Guidance: Switching to a milder inorganic base is a highly effective first step in troubleshooting.[3] Bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred over stronger options like sodium tert-butoxide.[1][3] The use of anhydrous aprotic solvents such as dioxane, THF, or toluene is strongly recommended.[1] If a protic co-solvent is necessary for solubility, its concentration should be minimized.[1][5]

Q4: What is the optimal temperature to minimize debromination?

A4: Temperature control is a critical parameter. While higher temperatures can increase the reaction rate, they can also favor side reactions like debromination, which may have a higher activation energy.[2][3]

-

Troubleshooting Workflow: Start by running the reaction at the lowest effective temperature that still allows for reasonable conversion of your starting material.[1] If the reaction is sluggish, a gradual and cautious increase in temperature may be necessary.[1] However, if debromination is a significant issue, lowering the temperature should be one of your primary adjustments.[1]

Issue 2: Low or No Conversion of Starting Material

Q5: I've lowered the temperature to avoid debromination, but now my reaction is stalled with low conversion of the bromothiophene. What should I do?

A5: This is a common optimization challenge. When you have low conversion, it points to either overly mild reaction conditions or an inactive catalyst.

-

Step-by-Step Protocol:

-

Ensure Anhydrous and Inert Conditions: Rigorously dry your solvents and glassware. Use freshly distilled solvents and thoroughly degas the reaction mixture with an inert gas like argon or nitrogen.[1] Oxygen can deactivate your Pd(0) catalyst.[6]

-

Verify Reagent Quality: Boronic acids, in the case of Suzuki couplings, can degrade over time.[6] Use fresh, high-quality reagents.

-

Catalyst and Ligand Screening: If conditions are optimized and conversion is still low, screen different palladium precursors and ligands.[1] Sometimes a more active catalyst system is required for challenging substrates.

-

Gradual Temperature Increase: If you are confident in your setup and reagents, a modest and stepwise increase in temperature may be necessary to overcome the activation energy barrier for the desired reaction.[1]

-

Issue 3: Formation of Homocoupled Byproducts

Q6: Besides debromination, I'm also observing the formation of a bi-thiophene byproduct (homocoupling). What causes this and how can I prevent it?

A6: Homocoupling of the bromothiophene or the boronic acid partner is another common side reaction. This can occur if the organoboron reagent is degrading or if the reaction kinetics favor this pathway.[1] The presence of Pd(II) species, which can result from incomplete reduction of a Pd(II) precursor or from oxidation of Pd(0) by air, can also promote homocoupling of the boronic acid.[7]

-

Preventative Measures:

-

Stoichiometry Control: Use a slight excess (typically 1.1-1.2 equivalents) of the boronic acid or ester.[1]

-

Slow Addition: In some cases, the slow addition of the boronic acid via a syringe pump can minimize its decomposition and subsequent homocoupling.[1]

-

Rigorous Degassing: As mentioned previously, thoroughly degassing your reaction mixture is crucial to prevent oxidation of the Pd(0) catalyst, which can lead to homocoupling.[6][7]

-

Data-Driven Recommendations

To provide a clearer path for optimization, the following table summarizes key parameters and their impact on minimizing debromination.

| Parameter | Recommendation for Minimizing Debromination | Rationale |

| Catalyst/Ligand | Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands. | Accelerates reductive elimination, outcompeting debromination.[1] |

| Base | Employ milder inorganic bases (e.g., K₃PO₄, Cs₂CO₃). | Reduces the formation of palladium-hydride species and lowers the risk of protonolysis.[1][3] |

| Solvent | Use anhydrous, aprotic solvents (e.g., dioxane, THF, toluene). | Minimizes the presence of proton sources that can lead to debromination.[1][2] |

| Temperature | Run the reaction at the lowest effective temperature. | Debromination may have a higher activation energy and is often favored at elevated temperatures.[2][3] |

| Additives | Ensure all reagents are of high purity and anhydrous where necessary. | Impurities, especially water, can be a source of protons for the debromination side reaction.[2][5] |

Visualizing the Reaction Pathways

To better understand the chemistry at play, the following diagrams illustrate the desired catalytic cycle and the competing debromination pathway.

Caption: Desired catalytic cycle for cross-coupling.

Caption: Competing debromination side reaction.

Experimental Protocol: A Starting Point for Optimization

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of a generic bromothiophene with an arylboronic acid, incorporating best practices to minimize debromination.

Materials:

-

Bromothiophene (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Pd₂(dba)₃ (1 mol%)

-

XPhos (4 mol%)

-

K₃PO₄ (2.0 equiv, finely ground and dried)

-

Anhydrous 1,4-Dioxane

Procedure:

-

To an oven-dried Schlenk flask under an argon atmosphere, add the bromothiophene, arylboronic acid, and K₃PO₄.

-

In a separate vial, dissolve Pd₂(dba)₃ and XPhos in a small amount of anhydrous dioxane.

-

Add the catalyst solution to the Schlenk flask.

-

Add the remaining anhydrous dioxane to the reaction mixture to achieve the desired concentration (typically 0.1-0.5 M).

-

The reaction mixture is then subjected to three freeze-pump-thaw cycles to ensure thorough degassing.

-

The flask is backfilled with argon and heated to 80 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, the reaction is cooled to room temperature, diluted with an appropriate organic solvent (e.g., ethyl acetate), and washed with water and brine.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography.

This guide provides a foundational framework for addressing the challenge of debromination in cross-coupling reactions of bromothiophenes. By understanding the underlying mechanisms and systematically applying these troubleshooting strategies, you can significantly improve the yield and purity of your desired products.

References

- BenchChem. Preventing debromination of 3-bromo-7-chloro-1-benzothiophene.

- BenchChem. Preventing debromination during reactions with 4,6-Dibromodibenzo[b,d]thiophene.

- BenchChem. Preventing debromination in reactions with 2-Bromo-4-iodopyridine.

- Gupton, J. et al. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde.

- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.

- Organic Chemistry Portal. Suzuki Coupling.

- Chemistry LibreTexts. Suzuki-Miyaura Coupling.

- BenchChem. Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Yoneda Labs [yonedalabs.com]

Managing thermal instability during the purification of (5-Fur-2-ylthiophen-2-yl)methanol

Welcome to the technical support center for the purification of (5-Fur-2-ylthiophen-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges associated with the thermal instability of this heteroaromatic alcohol. My aim is to provide you with not only procedural steps but also the underlying scientific principles to empower you to make informed decisions during your purification processes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and purification of (5-Fur-2-ylthiophen-2-yl)methanol.

Q1: What makes (5-Fur-2-ylthiophen-2-yl)methanol prone to thermal instability?

A1: The thermal instability of (5-Fur-2-ylthiophen-2-yl)methanol arises from the inherent chemical nature of its constituent furan and thiophene rings, coupled with the reactive benzylic-like alcohol moiety. The furan ring, in particular, is susceptible to thermal decomposition.[1][2] The C-O bond in the furfuryl alcohol substructure has a relatively low bond dissociation energy, making it a potential initiation site for degradation.[1] Furthermore, both furan and thiophene rings can participate in various side reactions at elevated temperatures, including polymerization and oxidation, especially in the presence of acidic or basic impurities.[3][4]

Q2: What are the initial signs of degradation I should watch for during purification?

A2: The most common visual indicator of degradation is a color change in your sample, often turning from a pale yellow or off-white to a darker brown or black tar-like substance. You may also observe the formation of insoluble particulates. Analytically, you can monitor for the appearance of new peaks in your TLC or HPLC chromatograms and a corresponding decrease in the peak area of the desired product.

Q3: Are there any specific pH conditions I should avoid?

A3: Yes, both strongly acidic and strongly basic conditions should be avoided. Furan rings are notoriously sensitive to acid-catalyzed polymerization.[3] The hydroxyl group can be deprotonated under strong basic conditions, potentially leading to side reactions.[5] It is advisable to maintain a near-neutral pH throughout the purification process. If acidic or basic reagents were used in the preceding synthetic steps, a thorough aqueous workup to neutralize the reaction mixture is critical before attempting purification.

Q4: What are the recommended storage conditions for (5-Fur-2-ylthiophen-2-yl)methanol?

A4: To minimize degradation, (5-Fur-2-ylthiophen-2-yl)methanol should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen).[6] Refrigeration is recommended.[6] Furan-containing compounds can be light-sensitive and susceptible to air oxidation over time.[6] Ensuring the container is tightly sealed is also crucial to prevent exposure to moisture and air.[6]

Section 2: Troubleshooting Purification by Flash Column Chromatography

Flash column chromatography is a standard purification technique, but its success with thermally sensitive compounds like (5-Fur-2-ylthiophen-2-yl)methanol depends on careful parameter control.

Issue 1: Significant product degradation on the column (streaking, color change).

-

Underlying Cause: Prolonged contact time with the stationary phase (silica gel or alumina) and localized heating from the solvent elution can accelerate degradation. Silica gel, being slightly acidic, can also catalyze the decomposition of the acid-sensitive furan moiety.

-

Troubleshooting Protocol:

-

Stationary Phase Selection:

-

Consider using deactivated or neutral silica gel. You can prepare this by treating standard silica gel with a solvent system containing a small amount of a neutral amine like triethylamine (e.g., 0.1-1% v/v in the eluent).

-

Alternatively, for very sensitive compounds, alumina (neutral or basic) can be a less harsh alternative to silica gel.

-

-

Solvent System Optimization:

-

Develop a solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for the target compound. This ensures a good balance between separation and elution speed.

-

Perform a thorough screening of solvent systems using Thin Layer Chromatography (TLC) before committing to a large-scale column.

-

-

Column Packing and Loading:

-

Pack the column efficiently to avoid channeling and ensure a level surface.

-

Load the crude product onto the column in a minimal amount of the initial eluent or a compatible, low-boiling solvent that is then evaporated. This "dry loading" technique often leads to better resolution and reduced streaking.

-

-

Elution Conditions:

-

Run the column with a slight positive pressure to increase the flow rate and minimize the residence time of the compound on the column.

-

Avoid excessively high flow rates that can compromise separation.

-

-

| Parameter | Standard Condition | Recommended for Thermal Instability | Rationale |

| Stationary Phase | Standard Silica Gel | Deactivated/Neutral Silica Gel or Alumina | Minimizes acid-catalyzed degradation. |

| Eluent pH | Not controlled | Buffered or with 0.1-1% Triethylamine | Neutralizes acidic sites on the stationary phase. |

| Loading Method | Wet Loading | Dry Loading | Improves band sharpness and reduces tailing. |

| Elution Speed | Gravity | Flash (Positive Pressure) | Decreases contact time with the stationary phase. |

Issue 2: Co-elution of impurities with the desired product.

-

Underlying Cause: The polarity of the impurities is very similar to that of (5-Fur-2-ylthiophen-2-yl)methanol.

-

Troubleshooting Protocol:

-

Gradient Elution: Employ a shallow gradient of a more polar solvent in a less polar solvent (e.g., a gradual increase of ethyl acetate in hexanes). This can often resolve closely eluting spots.

-

Alternative Solvent Systems: Explore different solvent systems with varying selectivities. For instance, replacing ethyl acetate with dichloromethane or a mixture of toluene and acetone might alter the elution order and improve separation.

-

Consider Reverse-Phase Chromatography: If the compound is sufficiently soluble in appropriate solvents (e.g., acetonitrile, methanol, water), reverse-phase chromatography (using a C18 stationary phase) can offer a different separation mechanism and may resolve impurities that are difficult to separate on normal-phase silica.

-

Section 3: Troubleshooting Purification by Recrystallization

Recrystallization is an excellent method for purifying solid compounds, provided a suitable solvent can be found and the compound is stable at the solvent's boiling point.[7]

Issue 1: The compound "oils out" instead of forming crystals upon cooling.

-

Underlying Cause: The compound's solubility in the chosen solvent is too high, even at lower temperatures. The solution becomes supersaturated too quickly, leading to the separation of a liquid phase (the "oil") rather than the ordered arrangement of a crystal lattice.

-

Troubleshooting Protocol:

-

Solvent System Modification:

-

If a single solvent was used, try a binary solvent system.[8] Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes slightly cloudy. Add a few drops of the good solvent to redissolve the precipitate and then allow the solution to cool slowly.

-

Common solvent pairs include ethanol/water, ethyl acetate/hexanes, and dichloromethane/hexanes.

-

-

Controlled Cooling:

-

Allow the solution to cool to room temperature slowly and undisturbed. Rapid cooling in an ice bath can promote oiling out.

-

If crystals do not form at room temperature, then place the flask in a refrigerator, and finally in a freezer.

-

-

Seeding: If you have a small amount of pure crystalline material, add a "seed" crystal to the cooled, supersaturated solution to induce crystallization.

-

Issue 2: Poor recovery of the purified product.

-

Underlying Cause: The compound has significant solubility in the recrystallization solvent even at low temperatures, or too much solvent was used initially.

-

Troubleshooting Protocol:

-

Minimize Initial Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product.[9] This is a critical step for achieving a good yield.

-

Solvent Selection: Re-evaluate your choice of solvent. An ideal recrystallization solvent dissolves the compound well when hot but poorly when cold.

-

Cooling Temperature: Ensure the solution is cooled to the lowest practical temperature (e.g., in an ice-water bath or freezer) to maximize the precipitation of the product.

-

Concentration of the Mother Liquor: If a significant amount of product remains in the filtrate (mother liquor), you can concentrate the solution by evaporating some of the solvent and attempting a second crystallization. Be aware that the purity of this second crop of crystals may be lower than the first.

-

Section 4: Alternative and Low-Temperature Purification Strategies

When thermal degradation is a persistent issue, alternative purification methods that avoid high temperatures should be considered.

Q: What if my compound is too unstable for even flash chromatography or recrystallization from boiling solvents?

A: In such cases, low-temperature techniques are advisable.

-

Low-Temperature Column Chromatography: The entire chromatography apparatus can be set up in a cold room or the column can be jacketed and cooled with a circulating chiller. This will slow down the rate of any potential degradation reactions occurring on the column.

-

Low-Temperature Recrystallization:

-

Choose a solvent or solvent system with a low boiling point (e.g., diethyl ether, dichloromethane).

-

Dissolve the crude product at room temperature or with very gentle warming.

-

Induce crystallization by cooling the solution to very low temperatures (e.g., -20 °C or -78 °C using a dry ice/acetone bath). This method is particularly useful for compounds that are highly soluble at room temperature.

-

Section 5: Visualizing Degradation and Purification Workflows

Understanding the potential degradation pathways and the logic of the purification workflow is crucial for successful troubleshooting.

Potential Degradation Pathway

The following diagram illustrates a simplified potential degradation pathway for (5-Fur-2-ylthiophen-2-yl)methanol, highlighting the susceptibility to acid-catalyzed polymerization.

Caption: Acid-catalyzed degradation of (5-Fur-2-ylthiophen-2-yl)methanol.

Recommended Purification Workflow

This diagram outlines a decision-making process for selecting the appropriate purification method.

Caption: Decision workflow for purifying (5-Fur-2-ylthiophen-2-yl)methanol.

References

- G. da Silva, "Thermal decomposition of furans with oxygenated substituents: A combined experimental and quantum chemical study," Energy & Fuels, 2018.

- M. Asif, "Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads," RSC Medicinal Chemistry, 2022.

- P. Sowmiya, "Unit 3 furan & thiophene," SlideShare, 2022.

- BYJU'S, "Methods of Purification of Organic Compounds," BYJU'S, 2019.

- Mettler Toledo, "Recrystallization Guide: Process, Procedure, Solvents," Mettler Toledo, N.D.

- J. Ashenhurst, "Elimination Reactions of Alcohols," Master Organic Chemistry, 2015.

- ResearchGate, "Thermal decomposition kinetics of furfural and furfuryl alcohol," ResearchG

- University of Massachusetts Lowell, "Recrystallization," University of Massachusetts Lowell, N.D.

- MDPI, "Chemical Transformation of Biomass-Derived Furan Compounds into Polyols," MDPI, 2022.

- Western Carolina University, "Standard Operating Procedure for the use of Furan," Western Carolina University, N.D.

- J. Ashenhurst, "Protecting Groups For Alcohols," Master Organic Chemistry, 2015.

- California State University, "Recrystallization," California St

- University of California, Davis, "Recrystallization," University of California, Davis, N.D.

Sources

- 1. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]

- 2. researchgate.net [researchgate.net]

- 3. Unit 3 furan & thiophene | PDF [slideshare.net]

- 4. Chemical Transformation of Biomass-Derived Furan Compounds into Polyols [mdpi.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. wcu.edu [wcu.edu]

- 7. mt.com [mt.com]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. people.chem.umass.edu [people.chem.umass.edu]

Technical Support Center: Enhancing the Air Stability of Furan-Based Materials

Welcome to the technical support center for furan-based materials. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of working with these versatile yet often sensitive compounds. Here, we will move beyond simple protocols to explain the underlying chemistry of furan instability and provide actionable, field-proven strategies to enhance the air stability of your materials.

Understanding Furan Instability: FAQs

This section addresses the fundamental reasons behind the inherent instability of many furan-based materials when exposed to air.

Q1: My furan-containing compound is degrading upon storage. What are the likely chemical processes occurring?

A: The degradation of furan-based materials in the presence of air is primarily driven by two interconnected processes: oxidation and polymerization . The furan ring, while aromatic, is electron-rich, making it susceptible to attack by atmospheric oxygen, particularly singlet oxygen which can be generated by light.[1]

This photo-oxidation can lead to the formation of reactive intermediates, such as endoperoxides. These intermediates can then undergo further reactions, including ring-opening to form dicarbonyl compounds or participating in polymerization reactions.[2] Additionally, acidic conditions can catalyze the polymerization of furans, often leading to the formation of insoluble, dark-colored materials known as humins.[3][4]